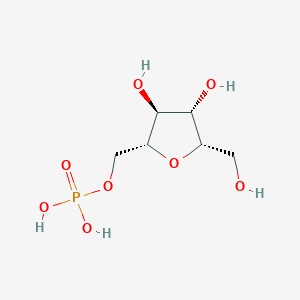

2,5-Anhydro-D-glucitol-6-phosphate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,5-Anhydro-D-glucitol-6-phosphate in Carbohydrate Metabolism

Executive Summary

This technical guide analyzes the metabolic behavior, enzymatic interactions, and experimental utility of 2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG-6-P) and its bisphosphorylated derivative. Unlike native hexoses, 2,5-AG-6-P possesses a "locked" furanose ring structure, preventing mutarotation to a keto form. This structural rigidity makes it an exceptional mechanistic probe for enzymes requiring specific tautomeric conformations, particularly Phosphofructokinase (PFK) and Pyruvate Kinase (PK) . This guide provides researchers with validated protocols for its enzymatic synthesis and kinetic characterization.

Structural Mechanism & Metabolic Fate

The "Locked" Furanose Conformation

Native Fructose-6-Phosphate (F6P) exists in equilibrium between cyclic (furanose/pyranose) and open-chain keto forms. Enzymes in glycolysis often select a specific conformer.

-

This compound (2,5-AG-6-P) is structurally fixed in the furanose configuration due to the ether linkage between C2 and C5.

-

Significance: It acts as a strict analog of the

-furanose form of F6P. It cannot undergo ring opening, which allows researchers to dissect enzyme mechanisms that require the open-chain intermediate (e.g., Phosphoglucose Isomerase) versus those that bind the furanose form directly (e.g., Phosphofructokinase).

Metabolic Pathway Interactions

Upon cellular entry or in vitro application, 2,5-AG-6-P mimics F6P but diverts metabolic flux due to its inability to proceed through isomerization steps.

| Enzyme | Interaction Type | Outcome |

| Hexokinase / Fructokinase | Substrate | Phosphorylation of 2,5-AG to 2,5-AG-6-P . |

| Phosphofructokinase-1 (PFK-1) | Substrate / Inhibitor | 2,5-AG-6-P is phosphorylated to 2,5-AG-1,6-BP . The bisphosphate form acts as a competitive inhibitor or allosteric modulator. |

| Pyruvate Kinase (PK) | Allosteric Activator | 2,5-AG-1,6-BP stimulates PK, though with lower potency (Ka ~9.5 µM) compared to the mannitol analog (2,5-AM-1,6-BP). |

| Phosphoglucose Isomerase (PGI) | Inert / Inhibitor | Cannot be isomerized to Glucose-6-Phosphate analog due to lack of a hemiacetal hydroxyl at C2. |

Experimental Protocols

Enzymatic Synthesis of 2,5-AG-6-P

Objective: Produce high-purity 2,5-AG-6-P from 2,5-Anhydro-D-glucitol using a coupled regeneration system to drive the reaction to completion.

Reagents:

-

Substrate: 2,5-Anhydro-D-glucitol (2,5-AG) [10 mM final]

-

Donor: ATP [12 mM]

-

Catalyst: Hexokinase (Yeast, Type F-300) [5 U/mL]

-

Regeneration System: Phosphoenolpyruvate (PEP) [15 mM] + Pyruvate Kinase (PK) [10 U/mL]

-

Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl

, 1 mM DTT.

Workflow:

-

Dissolution: Dissolve 2,5-AG in the reaction buffer. Ensure pH is strictly 7.5.

-

Initiation: Add ATP, PEP, and MgCl

. Equilibrate at 30°C. -

Catalysis: Add Hexokinase and Pyruvate Kinase simultaneously.

-

Monitoring: The reaction produces Pyruvate as a byproduct. Monitor reaction progress by withdrawing aliquots and assaying Pyruvate via LDH/NADH coupled assay (absorbance drop at 340 nm).

-

Termination: Once ATP turnover plateaus (stoichiometric pyruvate production), heat inactivate enzymes at 95°C for 3 minutes.

-

Purification: Filter through a 10kDa MWCO spin column to remove proteins. Purify the product via anion-exchange chromatography (Q-Sepharose), eluting with a linear gradient of triethylammonium bicarbonate (0–0.5 M).

Phosphofructokinase (PFK) Inhibition Assay

Objective: Determine the

Protocol:

-

Assay Buffer: 50 mM Imidazole-HCl (pH 7.0), 5 mM MgCl

, 0.15 mM NADH, 1 mM ATP, 2 mM DTT. -

Coupling Enzymes: Aldolase (1 U/mL), Triosephosphate Isomerase (10 U/mL), Glycerol-3-Phosphate Dehydrogenase (1 U/mL).

-

Baseline: Establish baseline NADH oxidation rate with Fructose-6-Phosphate (F6P) at

concentration (~0.5 mM). -

Inhibition: Titrate 2,5-AG-1,6-BP (0.1 µM – 100 µM).

-

Analysis: Plot

vs

Pathway Visualization

The following diagram illustrates the metabolic entry of 2,5-Anhydro-D-glucitol and its divergence from canonical glycolysis.

Figure 1: Metabolic processing of 2,5-AG. The analog enters via Hexokinase, is processed to the bisphosphate by PFK, and subsequently exerts feedback inhibition on PFK and feed-forward activation on Pyruvate Kinase.

Quantitative Data Summary

The following table contrasts the kinetic parameters of 2,5-AG derivatives with their mannitol (2,5-AM) counterparts and native substrates.

| Compound | Target Enzyme | Parameter | Value | Reference |

| 2,5-AG-1,6-BP | Phosphofructokinase (PFK) | Inhibition Type | Competitive | [1] |

| 2,5-AG-1,6-BP | Pyruvate Kinase (Yeast) | ~9.5 µM | [2] | |

| 2,5-AM-1,6-BP | Pyruvate Kinase (Yeast) | 1.0 µM | [2] | |

| 2,5-AM-1-P | Phosphoglucomutase | 2.8 mM | [3] | |

| 2,5-AG-6-P | Hexokinase | Substrate Capacity | Valid Substrate | [4] |

Key Insight: While 2,5-AM-1,6-BP is a more potent activator of Pyruvate Kinase (

References

-

Tautomeric and anomeric specificity of allosteric activation of yeast pyruvate kinase. FEBS Letters, 1976.[1] [Link]

-

Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences (PNAS), 1984. [Link]

-

Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 1983. [Link]

Sources

An In-depth Technical Guide to the Putative Function of 2,5-Anhydro-D-glucitol-6-phosphate in Plant Physiology

Abstract: The landscape of plant metabolic regulation is intricate, governed by a symphony of signaling molecules, among which phosphorylated sugars are key players. This technical guide ventures into the theoretical and potential roles of a novel molecule: 2,5-Anhydro-D-glucitol-6-phosphate (2,5-AGP). While the natural occurrence of 2,5-AGP in plants has not been documented, its structural similarity to central metabolic intermediates suggests a potent capacity for biological activity. This document provides a comprehensive analysis, grounded in established biochemical principles and data from analogous compounds, to hypothesize the synthesis, metabolic impact, and regulatory functions of 2,5-AGP in plant physiology. We further present detailed experimental protocols for the synthesis, detection, and functional characterization of this molecule, offering a roadmap for researchers aiming to explore this new frontier of metabolic regulation.

Introduction: Probing Plant Metabolism with Sugar Analogs

Sugars are the cornerstone of plant life, serving not only as the primary currency of energy and carbon but also as sophisticated signaling molecules that orchestrate growth, development, and stress responses. Key signaling sugars like sucrose, glucose, and trehalose-6-phosphate are integrated into complex networks that interact with hormonal pathways to fine-tune plant physiology.[1][2][3] To unravel these networks, scientists often employ structural analogs—molecules that mimic natural compounds and can be used to competitively inhibit enzymes or lock signaling pathways in specific states.

2,5-Anhydro-D-glucitol is a stable cyclic ether, a structural analog of fructose and glucose. While its parent form may be metabolically inert, its phosphorylated derivative, this compound (2,5-AGP), is hypothesized to be a potent bioactive molecule. Drawing parallels from its closely related isomer, 2,5-anhydro-D-mannitol, which is known to be phosphorylated in biological systems and subsequently disrupts carbohydrate metabolism, we can infer a significant regulatory potential for 2,5-AGP.[4][5][6] This guide explores the prospective function of 2,5-AGP as a tool to probe and a potential, yet undiscovered, player in the regulation of plant carbon flux.

Section 1: Hypothetical Biosynthesis and Metabolism of 2,5-AGP

The metabolic activation of most hexoses begins with phosphorylation. In plants, this crucial, irreversible step is catalyzed by two main enzyme families: hexokinases (HXKs) and fructokinases (FRKs).[1][2] These enzymes are the gatekeepers of glycolysis and the pentose phosphate pathway.

Postulated Synthesis via Hexose Kinases

Should the precursor molecule, 2,5-Anhydro-D-glucitol, be introduced to the plant cytosol—either through exogenous application or an unknown endogenous pathway—it would likely be recognized by hexose-phosphorylating enzymes. Plant HXKs exhibit broad substrate specificity, phosphorylating glucose, fructose, and mannose.[1] FRKs, while more specific to fructose, are also key entry points for hexoses into metabolism.[3] It is therefore highly probable that one or more isoforms of these kinases could catalyze the ATP-dependent phosphorylation of 2,5-Anhydro-D-glucitol at the C6 position, yielding this compound (2,5-AGP).

The metabolic fate of 2,5-AGP is less certain. Due to its stable furanose ring structure, it is unlikely to be a substrate for enzymes like phosphoglucose isomerase, which require ring-opening to function. This would likely render 2,5-AGP a "dead-end" metabolite, accumulating in the cell and acting primarily as a regulatory molecule through allosteric interactions with other enzymes.

Caption: Hypothetical biosynthesis of 2,5-AGP in the plant cytosol.

Section 2: The Potential Regulatory Function of 2,5-AGP

The primary hypothesis for 2,5-AGP's function is as a potent allosteric regulator of central carbon metabolism, specifically glycolysis. This inference is strongly supported by evidence from related molecules.

Inhibition of Phosphofructokinase (PFK)

Phosphofructokinase (PFK) is a critical, highly regulated enzyme that catalyzes the committed step of glycolysis: the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. The diphosphorylated analog, 2,5-Anhydro-D-glucitol-1,6-diphosphate, is a known PFK inhibitor.[7] Similarly, the phosphorylated derivatives of 2,5-anhydro-D-mannitol are known to inhibit gluconeogenesis and modulate glycolysis.[4][8]

By mimicking the structure of the natural substrate, fructose-6-phosphate, 2,5-AGP could act as a competitive inhibitor of PFK. Such inhibition would have profound effects on the cell:

-

Reduced Glycolytic Flux: A bottleneck at the PFK step would decrease the rate of carbon flow through glycolysis, reducing the production of pyruvate, ATP, and NADH.

-

Redirection of Carbon: The resulting accumulation of hexose phosphates, such as glucose-6-phosphate (G6P), would promote flux into alternative pathways, most notably the Oxidative Pentose Phosphate Pathway (OPPP).

-

Altered Energy and Redox Status: Increased OPPP activity would boost the production of NADPH, a key reductant for biosynthetic reactions and oxidative stress defense, while the slowdown in glycolysis would lower the cell's primary ATP generation rate.

Caption: Postulated inhibition of PFK by 2,5-AGP and its metabolic consequences.

Section 3: Experimental Protocols for Investigating 2,5-AGP

To move from hypothesis to empirical evidence, a rigorous experimental framework is required. This section outlines key protocols for the synthesis, analysis, and functional characterization of 2,5-AGP.

Experimental Workflow Overview

The overall strategy involves synthesizing a pure 2,5-AGP standard, using it to test for enzyme inhibition in vitro, and developing an analytical method to detect its formation in vivo after treating plants with its precursor.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Plant Fructokinases: Evolutionary, Developmental, and Metabolic Aspects in Sink Tissues [frontiersin.org]

- 4. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PFK Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of 2,5-Anhydro-D-glucitol-6-phosphate for Research and Development

Abstract

This application note provides a comprehensive guide for the purification of 2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG6P) from a typical enzymatic reaction mixture. The protocol herein is designed for researchers, scientists, and drug development professionals requiring high-purity 2,5-AG6P for downstream applications. This guide emphasizes the rationale behind each step, ensuring a robust and reproducible purification workflow. The primary purification technique detailed is anion-exchange chromatography, a method well-suited for separating phosphorylated compounds from non-phosphorylated precursors and other reaction components. Additionally, this document outlines methods for the rigorous assessment of final product purity using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound (2,5-AG6P) is a phosphorylated sugar analog of significant interest in various fields of biomedical research. Its structural similarity to naturally occurring sugar phosphates allows it to interact with metabolic enzymes, making it a valuable tool for studying carbohydrate metabolism and developing potential therapeutic agents. The synthesis of 2,5-AG6P, often achieved through the enzymatic phosphorylation of 2,5-Anhydro-D-glucitol, results in a complex reaction mixture containing the desired product alongside unreacted starting materials, enzyme, cofactors, and potential byproducts. The presence of these impurities can significantly interfere with subsequent biological assays and structural studies, necessitating a robust purification strategy to isolate 2,5-AG6P with high purity.

This application note presents a detailed protocol for the purification of 2,5-AG6P from a representative enzymatic reaction mixture. The core of the methodology is anion-exchange chromatography, which effectively separates the negatively charged 2,5-AG6P from neutral and positively charged contaminants.

Understanding the Reaction Mixture

A successful purification strategy begins with a thorough understanding of the components present in the crude reaction mixture. A typical enzymatic synthesis of 2,5-AG6P involves the phosphorylation of 2,5-Anhydro-D-glucitol using a kinase and a phosphate donor, such as adenosine triphosphate (ATP).

Table 1: Typical Components of a this compound Synthesis Reaction Mixture

| Component | Role/Nature | Charge at Neutral pH | Potential for Interference |

| This compound (Product) | Target Molecule | Negative | - |

| 2,5-Anhydro-D-glucitol (Substrate) | Unreacted Starting Material | Neutral | Competitive binding in assays |

| Kinase (e.g., Hexokinase) | Enzyme Catalyst | Varies (typically negative) | Can interfere with protein-based assays |

| Adenosine Triphosphate (ATP) | Phosphate Donor | Negative | Can interfere with assays measuring phosphate |

| Adenosine Diphosphate (ADP) | Byproduct of Phosphorylation | Negative | Can interfere with assays measuring phosphate |

| Inorganic Phosphate (Pi) | Potential Contaminant/Buffer Component | Negative | Can interfere with assays measuring phosphate |

| Buffer Salts (e.g., Tris-HCl, HEPES) | Maintain pH | Varies | High concentrations can affect chromatography |

| Divalent Cations (e.g., MgCl2) | Kinase Cofactor | Positive | Can interact with the phosphate group |

Purification Strategy Overview

The purification workflow is designed to systematically remove the major impurities from the reaction mixture. The strategy employs a combination of initial sample preparation followed by anion-exchange chromatography.

Figure 1: General workflow for the purification of this compound.

Detailed Protocols

Part 1: Initial Sample Preparation

Rationale: The first step aims to remove the enzyme catalyst, which can interfere with the chromatographic separation and downstream applications. Ultrafiltration is a gentle and effective method for this purpose. Subsequently, Solid-Phase Extraction (SPE) is employed for desalting and removing some non-polar impurities.

Protocol: Enzyme Removal by Ultrafiltration

-

Select Membrane: Choose an ultrafiltration membrane with a molecular weight cut-off (MWCO) significantly smaller than the enzyme's molecular weight (e.g., 10 kDa MWCO for a 50 kDa enzyme).

-

Centrifugation: Transfer the crude reaction mixture to the ultrafiltration unit. Centrifuge according to the manufacturer's instructions until the desired volume of filtrate is collected.

-

Collection: The filtrate contains 2,5-AG6P and other small molecules. The retentate, containing the enzyme, can be discarded.

Protocol: Desalting and Initial Cleanup by Solid-Phase Extraction (SPE)

-

Cartridge Selection: Use a reversed-phase SPE cartridge (e.g., C18). This will retain non-polar impurities while allowing the polar 2,5-AG6P and salts to pass through in the initial loading and wash steps.[1][2][3][4]

-

Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the enzyme-free filtrate onto the conditioned cartridge.

-

Washing: Wash the cartridge with deionized water to elute the 2,5-AG6P along with other salts. Collect this aqueous fraction. The non-polar impurities will remain bound to the cartridge.

-

Elution of Impurities (Optional): The cartridge can be washed with an organic solvent (e.g., methanol) to elute any bound non-polar byproducts for analysis, if desired.

Part 2: Anion-Exchange Chromatography

Rationale: This is the primary purification step. At a neutral or slightly basic pH, 2,5-AG6P is negatively charged due to its phosphate group and will bind to a positively charged anion-exchange resin. Uncharged molecules like the starting material, 2,5-Anhydro-D-glucitol, will not bind and will be washed away. Bound molecules can then be selectively eluted by increasing the salt concentration of the buffer, with more highly charged molecules eluting at higher salt concentrations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylated aminosugars: synthesis, properties, and reactivity in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2,5-Anhydro-D-glucitol-6-phosphate in metabolic flux analysis

Technical Application Note: Dissecting Glycolytic and Glycogenolytic Flux using 2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG-6-P)

Part 1: Introduction & Mechanism of Action

1.1 The Molecule and its Metabolic Role this compound (2,5-AG-6-P) is a phosphorylated furanose analog of Glucose-6-Phosphate (G6P) and Fructose-6-Phosphate (F6P). Unlike its pyranose counterpart (1,5-anhydro-D-glucitol-6-phosphate), the 2,5-anhydro structure locks the molecule in a furanose ring, closely mimicking the transition state of fructofuranose intermediates.

In the context of Metabolic Flux Analysis (MFA) , 2,5-AG-6-P serves as a precision metabolic perturbant . It is typically generated in situ by treating cells with its precursor, 2,5-Anhydro-D-glucitol (2,5-AG). Hexokinase phosphorylates 2,5-AG to 2,5-AG-6-P, which then accumulates intracellularly because it cannot be effectively processed by downstream glycolytic enzymes (Phosphoglucose Isomerase or Phosphofructokinase) or the Pentose Phosphate Pathway (G6PDH).

1.2 Mechanism of Interference The utility of 2,5-AG-6-P in flux analysis stems from its ability to act as a competitive inhibitor and allosteric modulator at the G6P/F6P node:

-

Hexokinase (HK) Product Inhibition: Like G6P, 2,5-AG-6-P binds to the regulatory site of Hexokinase, inhibiting further glucose phosphorylation. This allows researchers to calculate the control coefficient of Hexokinase on glycolytic flux.

-

Glycogen Phosphorylase Inhibition: Analogous to 2,5-anhydro-D-mannitol-1-phosphate, 2,5-AG-6-P mimics the transition state required for glycogen phosphorolysis, effectively clamping glycogen breakdown.

-

Pyruvate Kinase (PK) Modulation: Bisphosphorylated forms (generated at low rates) can act as analogs of Fructose-1,6-bisphosphate, allosterically stimulating PK, thus uncoupling upper and lower glycolysis regulation.

Part 2: Applications in Metabolic Flux Analysis (MFA)

2.1 Non-Steady State MFA (NSS-MFA) By introducing 2,5-AG, researchers can induce a rapid "metabolic brake" at the Hexokinase step. In a 13C-labeling experiment, this perturbation allows for the estimation of:

-

Turnover Rates: The decay rate of the G6P pool immediately following inhibition provides a direct measure of consumption flux.

-

Flux Diversion: By blocking glycolysis, 2,5-AG-6-P forces carbon flux into alternative pathways (e.g., Pentose Phosphate Pathway), allowing for the quantification of pathway capacity (Vmax) rather than just operational flux.

2.2 Dissecting Glycogenolysis vs. Gluconeogenesis In hepatocytes, distinguishing glucose production derived from glycogen breakdown versus de novo gluconeogenesis is challenging. 2,5-AG-6-P (via 2,5-AG administration) selectively inhibits glycogen phosphorylase.

-

Protocol Logic: Treat hepatocytes with 2,5-AG. Measure Glucose output. The residual glucose production represents pure gluconeogenic flux (from lactate/pyruvate), as the glycogenolytic contribution is silenced.

Part 3: Visualization of Metabolic Impact

The following diagram illustrates the entry of 2,5-AG, its phosphorylation, and the specific nodes where 2,5-AG-6-P exerts inhibitory control, effectively "clamping" the metabolic network for flux analysis.

Caption: 2,5-AG-6-P accumulation inhibits Hexokinase and Glycogen Phosphorylase, isolating flux nodes.

Part 4: Experimental Protocol

Protocol Title: Determination of Glycolytic Control Coefficients using 2,5-AG Perturbation Objective: To quantify the control strength of Hexokinase over glycolytic flux in mammalian cell culture.

Reagents & Preparation

| Reagent | Concentration | Notes |

| 2,5-Anhydro-D-glucitol (2,5-AG) | 100 mM Stock | Dissolve in PBS. Filter sterilize (0.22 µm). Store at -20°C. |

| [U-13C]Glucose | 25 mM | Isotopic tracer for flux calculation. |

| Quenching Solution | 80:20 MeOH:H2O | Pre-chilled to -80°C. |

| Internal Standard | 13C6-G6P | For absolute quantification of intracellular metabolites. |

Experimental Workflow

Step 1: Steady-State Labeling

-

Seed cells (e.g., CHO, HEK293, or Hepatocytes) in 6-well plates.

-

Switch media to glucose-free DMEM supplemented with 10 mM [U-13C]Glucose.

-

Incubate for 24 hours to achieve isotopic steady state (100% labeling of glycolytic intermediates).

Step 2: 2,5-AG Perturbation

-

Prepare treatment media: [U-13C]Glucose media + 20 mM 2,5-AG .

-

Rapidly replace media in the "Perturbation" group. Maintain control group with vehicle.

-

Time Course: Harvest cells at t = 0, 5, 15, 30, and 60 minutes post-perturbation.

-

Rationale: 2,5-AG is transported and phosphorylated rapidly. The accumulation of 2,5-AG-6-P will progressively inhibit HK.

-

Step 3: Metabolite Extraction

-

Quickly aspirate media and wash with ice-cold PBS.

-

Add 1 mL -80°C Quenching Solution immediately.

-

Scrape cells on dry ice. Transfer to tubes.

-

Vortex vigorously and centrifuge at 15,000 x g for 10 min at 4°C.

-

Collect supernatant for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

-

Column: Anionic Exchange (e.g., Bio-Rad Aminex) or HILIC (e.g., BEH Amide).

-

Transitions (MRM):

-

G6P: 259 > 97 m/z

-

2,5-AG-6-P: 243 > 97 m/z (Note: Mass shift due to -OH loss in anhydro structure).

-

-

Quantification: Normalize peak areas to the Internal Standard and cell protein content.

Data Analysis & Flux Calculation

-

Calculate Intracellular Accumulation: Plot [2,5-AG-6-P] vs. Time.

-

Measure Flux Drop: Plot [Fructose-1,6-bisphosphate] (FBP) decay. FBP levels typically drop as HK is inhibited.

-

Control Coefficient (

): Use the elasticity formula:

Part 5: References

-

Riquelme, P. T., et al. (1983).[1] "Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol." Proceedings of the National Academy of Sciences, 80(14), 4301-4305.[1]

-

Tordoff, M. G., et al. (1988).[2] "2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats."[1][2] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153.[1][2]

-

Sols, A., & Crane, R. K. (1954). "Substrate specificity of brain hexokinase." Journal of Biological Chemistry, 210, 581-595.

-

Hanson, R. L., et al. (1983). "Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds." Analytical Biochemistry, 133(2), 344-349.[3]

-

Newsholme, E. A., et al. (1967).[4] "Inhibition of brain hexokinase by glucose 6-phosphate."[4][5][6][7] Biochemical Journal, 104(3), 47P.[4]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of brain hexokinase by glucose 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors affecting the glucose 6-phosphate inhibition of hexokinase from cerebral cortex tissue of the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual mechanisms for glucose 6-phosphate inhibition of human brain hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Common side-products in 2,5-Anhydro-D-glucitol-6-phosphate synthesis and how to remove them

Welcome to the technical support center for the synthesis and purification of 2,5-Anhydro-D-glucitol-6-phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this important molecule.

I. Introduction: The Scientific Context

2,5-Anhydro-D-glucitol is a structural analog of fructose and its phosphorylated form, this compound, is a valuable tool in studying carbohydrate metabolism and enzyme kinetics. Its synthesis, however, can be accompanied by the formation of several side-products that complicate purification and subsequent applications. This guide provides a comprehensive overview of the common synthetic routes, the mechanistic basis for side-product formation, and detailed protocols for their removal.

II. Synthetic Pathways and Side-Product Formation

The synthesis of this compound typically involves the phosphorylation of the primary hydroxyl group at the C6 position of 2,5-Anhydro-D-glucitol. This can be achieved through both chemical and enzymatic methods.

Diagram: Synthetic Pathway and Side-Product Formation```dot

Caption: General workflow for the purification of this compound by anion-exchange chromatography.

IV. Detailed Experimental Protocols

Protocol 1: Chemical Phosphorylation using Phosphorus Oxychloride (POCl₃)

This method is a common approach for the chemical phosphorylation of alcohols.

Materials:

-

2,5-Anhydro-D-glucitol

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Pyridine, anhydrous

-

Dry solvents (e.g., acetonitrile, dichloromethane)

-

Sodium bicarbonate solution, saturated

-

Dowex 50W-X8 (H⁺ form) resin

-

Anion-exchange resin (e.g., Dowex 1-X8, acetate form)

Procedure:

-

Dissolve 2,5-Anhydro-D-glucitol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of freshly distilled POCl₃ dropwise with vigorous stirring.

-

Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction by slowly adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

-

Concentrate the mixture under reduced pressure.

-

Resuspend the residue in water and apply it to a column of Dowex 50W-X8 (H⁺ form) to remove pyridine.

-

The eluate is then applied to an anion-exchange column for purification as described in Protocol 3.

Causality behind Experimental Choices:

-

Anhydrous Conditions: POCl₃ is highly reactive with water, which would lead to the formation of phosphoric acid and reduce the yield of the desired product. [1][2][3]* Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

Protocol 2: Enzymatic Phosphorylation using Hexokinase

Enzymatic synthesis offers high selectivity for the phosphorylation of the primary hydroxyl group.

Materials:

-

2,5-Anhydro-D-glucitol

-

Hexokinase (from Saccharomyces cerevisiae)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Anion-exchange resin

Procedure:

-

Prepare a reaction mixture containing 2,5-Anhydro-D-glucitol, a slight molar excess of ATP, and MgCl₂ in the buffer solution.

-

Initiate the reaction by adding hexokinase.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C).

-

Monitor the reaction for the formation of ADP (a co-product) or the disappearance of ATP using TLC or an enzymatic assay. [4][5]5. Once the reaction is complete, terminate it by heating (e.g., 95°C for 5 minutes) or by adding a protein precipitant.

-

Centrifuge to remove the denatured enzyme.

-

The supernatant containing the product can be purified by anion-exchange chromatography (Protocol 3).

Causality behind Experimental Choices:

-

Hexokinase: This enzyme specifically catalyzes the transfer of a phosphate group from ATP to the hydroxyl group of hexoses and their analogs. [6][7][8][9]* ATP as Phosphate Donor: ATP is the biological phosphate donor for kinase-catalyzed reactions.

-

MgCl₂ as Cofactor: Magnesium ions are essential cofactors for most kinases, as they chelate the phosphate groups of ATP, facilitating the phosphoryl transfer.

Protocol 3: Purification by Anion-Exchange Chromatography

This protocol provides a general guideline for the purification of this compound.

Materials:

-

Crude reaction mixture containing the phosphorylated product

-

Anion-exchange resin (e.g., DEAE-Sephadex or a similar weak anion exchanger)

-

Low-salt buffer (e.g., 10 mM triethylammonium bicarbonate, pH 7.5)

-

High-salt buffer (e.g., 1 M triethylammonium bicarbonate, pH 7.5)

Procedure:

-

Pack a column with the anion-exchange resin and equilibrate it with the low-salt buffer.

-

Adjust the pH of the crude reaction mixture to match the buffer and ensure it has a low ionic strength.

-

Load the sample onto the column.

-

Wash the column with several column volumes of the low-salt buffer to elute any unbound, uncharged molecules like unreacted 2,5-Anhydro-D-glucitol.

-

Elute the bound compounds using a linear gradient of the high-salt buffer (e.g., 0-100% over 10-20 column volumes).

-

Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., phosphate assay, TLC, or LC-MS).

-

The monophosphorylated product will elute before the diphosphorylated side-product due to its lower net negative charge.

-

Pool the pure fractions, and remove the volatile buffer by repeated co-evaporation with water or by lyophilization.

Causality behind Experimental Choices:

-

Anion-Exchange Resin: The positively charged resin binds the negatively charged phosphate groups of the product and side-products.

-

Salt Gradient: A gradually increasing salt concentration competes with the bound sugar phosphates for the binding sites on the resin, leading to their elution based on the strength of their interaction (i.e., their net charge). [10][11][12]

V. Characterization of Product and Side-Products

Accurate characterization is crucial to confirm the identity and purity of the final product.

| Compound | Expected ¹H NMR Signals (ppm) | Expected ³¹P NMR Signal (ppm) | Notes |

| This compound | Complex multiplet pattern in the 3.5-4.5 ppm region. The protons on C6 will be shifted downfield and show coupling to the phosphorus atom. | A single resonance, typically in the 0-5 ppm range for phosphate monoesters. [13][14][15] | The exact chemical shifts are dependent on the pH and solvent. |

| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Similar to the monophosphate, but with downfield shifts and P-coupling for protons on both C1 and C6. [16][6][17] | A single resonance if the two phosphate groups are chemically equivalent, or two closely spaced resonances. | The chemical shift may differ slightly from the monophosphate. |

| Unreacted 2,5-Anhydro-D-glucitol | A distinct set of signals in the 3.0-4.0 ppm range. [18] | No signal. | Can be identified by comparison with the spectrum of the starting material. |

VI. References

-

Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. PubMed. [Link]

-

Is there anybody familiarized with the manual purification of proteins using anion exchange chromatography? ResearchGate. [Link]

-

Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

Phosphorus NMR and Its Application to Metabolomics. UNL Digital Commons. [Link]

-

Abiotic Production of Sugar Phosphates. Scribd. [Link]

-

Two-dimensional 1H-, 13C-, and 31P-nuclear magnetic resonance and molecular-mechanics investigation of D-fructose 2,6-bisphosphate. PubMed. [Link]

-

Macro-Prep® 25 Ion Exchange Supports Instruction Manual. Bio-Rad. [Link]

-

Tips for successful ion exchange chromatography. Cytiva. [Link]

-

HPLC Methods for analysis of Fructose-1,6-diphosphate. HELIX Chromatography. [Link]

-

ÄKTAdesign Purification. Cytiva. [Link]

-

Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. ResearchGate. [Link]

-

Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. PNAS. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry. [Link]

-

Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

-

Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. SciSpace. [Link]

-

Separation and Quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the Evaluation of fructose-1,6-biphosphatase Activity. PubMed. [Link]

-

HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. SIELC Technologies. [Link]

-

Metabolism - Sugars. Biology LibreTexts. [Link]

-

Scheme 4. Preparation of POCl 3 using P 2 O 5 and PCl 5. ResearchGate. [Link]

-

Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. ResearchGate. [Link]

-

Glucose Phosphorylation and Mitochondrial Binding Are Required for the Protective Effects of Hexokinases I and II. PMC. [Link]

-

Simple and efficient synthesis of 2,5-anhydro-D-glucitol. ResearchGate. [Link]

-

Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography. ResearchGate. [Link]

-

Modelling the Phosphorylation of Glucose by Human hexokinase I. MDPI. [Link]

-

Phosphorylation of glucose catalyzed by the enzyme hexokinase. ResearchGate. [Link]

-

Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s). ResearchGate. [Link]

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Assay of Hexokinase [sigmaaldrich.com]

- 6. Khan Academy [khanacademy.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad.com [bio-rad.com]

- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. 2,5-Anhydro-D-glucitol-1,6-diphosphate | CAS 4429-47-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. synthose.com [synthose.com]

Troubleshooting low signal in the detection of 2,5-Anhydro-D-glucitol-6-phosphate

Technical Support Center: 2,5-Anhydro-D-glucitol-6-phosphate (AhG6P) Detection

Executive Summary & Diagnostic Logic

Detecting This compound (AhG6P) is a high-complexity analytical challenge. As a phosphorylated sugar analog, it combines extreme hydrophilicity with poor ionization efficiency in standard positive-mode electrospray. Low signal is rarely a single-point failure; it is usually a compound effect of chromatographic breakthrough (eluting in the void volume) and ion suppression from biological salts.

Before modifying your method, use this diagnostic logic to isolate the root cause.

Diagnostic Workflow: The Signal Loss Decision Tree

Figure 1: Decision tree for isolating the source of signal loss in phosphosugar analysis. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Phase 1: Chromatographic Separation (The Retention Issue)

The most common reason for "low signal" in AhG6P analysis is not the detector, but the column. On a standard C18 column, AhG6P elutes in the void volume (t0), where it co-elutes with salts and unretained matrix components that suppress ionization.

The Fix: You must use a stationary phase that retains polar anionic species.

| Parameter | Standard C18 (DO NOT USE) | HILIC (Amide) | Porous Graphitic Carbon (PGC) |

| Mechanism | Hydrophobic Interaction | Partitioning (Water layer) | Charge-induced dipole |

| AhG6P Retention | None (Void Volume) | Moderate to Strong | Strong |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Buffer Requirement | Acidic (Formic Acid) | Ammonium Acetate (pH 9) | Ammonium Hydroxide (pH 9) |

| Pros | Robust, cheap | Good isomer separation | High pH stability, great retention |

| Cons | Fails for phosphosugars | Long equilibration times | Irreversible adsorption if dry |

Protocol Recommendation: Use a HILIC-Amide column. The amide functionality interacts with the hydroxyl groups of the sugar, while the high organic starting condition forces the phosphate into the water layer on the silica surface.

-

Mobile Phase A: 10 mM Ammonium Acetate in 50:50 Water/Acetonitrile (pH 9.0).

-

Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile/Water (pH 9.0).

-

Gradient: Start at 100% B, ramp to 60% B over 10 minutes.

Expert Insight: Why pH 9? Phosphates ionize best in negative mode ESI. High pH ensures the phosphate is fully deprotonated (

), significantly increasing sensitivity compared to acidic conditions where the phosphate might be protonated and neutral [1].

Phase 2: Mass Spectrometry (The Ionization Issue)

If your chromatography is solid (RT > 2.5 min), but signal is still low, the issue is likely source fragmentation or wrong transition selection . AhG6P is fragile; the phosphate group can be knocked off in the source before it even enters the quadrupole.

Key Acquisition Parameters:

-

Polarity: Negative Mode (ESI-). Do not use Positive Mode.

-

Precursor Ion: m/z 259.0 (approximate, calculate exact mass:

, -

Source Temperature: Keep below 400°C. Phosphosugars can undergo thermal degradation.

Transition Optimization Table:

| Transition Type | Precursor (m/z) | Product (m/z) | Purpose | Note |

| Quantifier | 259.0 | 97.0 ( | Sensitivity | Common to all phosphosugars; non-specific. |

| Qualifier 1 | 259.0 | 79.0 ( | Confirmation | High background noise possible. |

| Qualifier 2 | 259.0 | ~139/141 | Specificity | Fragment of the sugar ring (requires optimization). |

Critical Warning: The transition 259 -> 97 is extremely common for Glucose-6-Phosphate (G6P) and Fructose-6-Phosphate (F6P) . You must rely on chromatographic separation to distinguish AhG6P from these endogenous isomers. If they co-elute, your "signal" might be G6P, or suppression from G6P might hide your AhG6P [2].

Phase 3: Sample Preparation (The Matrix Effect)

Phosphates stick to metals and proteins. A simple protein precipitation (PPT) often yields poor recovery because the AhG6P coprecipitates with the protein pellet or binds to the stainless steel of the LC system.

Recommended Extraction Protocol: Weak Anion Exchange (WAX) SPE Do not rely on Liquid-Liquid Extraction (LLE) as AhG6P is too polar to partition into organic solvents.

-

Load: Dilute sample 1:1 with 2% Formic Acid (acidify to neutralize weak acids, but keep phosphate charged). Load onto WAX SPE cartridge .

-

Wash 1: 25 mM Ammonium Acetate (pH 4.5) – Removes neutral sugars.

-

Wash 2: 100% Methanol – Removes hydrophobic lipids.

-

Elute: 5% Ammonium Hydroxide in Methanol/Water (50:50). The high pH releases the phosphate from the anion exchange resin.

-

Evaporate: Dry under nitrogen (avoid high heat) and reconstitute in Mobile Phase Initial Conditions.

Frequently Asked Questions (FAQs)

Q1: My peak shape is tailing badly. What is wrong? A: This is likely "metal hijacking." Phosphate groups chelate with iron in stainless steel capillaries and column frits.

-

Fix: Passivate your LC system with 0.1% phosphoric acid (offline) or use a "medronic acid" additive in your mobile phase to shield the metal surfaces. Alternatively, switch to a PEEK-lined column and tubing [3].

Q2: I see a signal in my blank. Is it carryover? A: It could be, but check your water source. Bacterial growth in water reservoirs can produce sugar phosphates. Ensure you are using fresh LC-MS grade water and change your aqueous mobile phase every 48 hours. Also, AhG6P can stick to the injector needle; use a needle wash with 10% Ammonium Hydroxide.

Q3: Can I use 2,5-Anhydro-D-mannitol-6-phosphate as a standard? A: Proceed with caution. While they are stereoisomers and share mass transitions, their retention times on HILIC columns will differ slightly due to the spatial orientation of the hydroxyl groups. You must validate the specific retention time of the glucitol isomer [4].

References

-

Teleki, A. et al. (2015). "Quantification of Glucose Phosphates by HILIC-MS/MS." Analytical Biochemistry. Available at: [Link]

-

Lu, W. et al. (2018). "Metabolomic Analysis of Polar Metabolites using HILIC-LC-MS." Nature Protocols. Available at: [Link]

-

Hsiao, J.J. et al. (2010). "Chelation of Phosphopeptides by Stainless Steel in LC-MS." Analytical Chemistry. Available at: [Link]

-

Tordoff, M.G. et al. (1988).[1] "2,5-anhydro-D-mannitol: a fructose analogue."[1] American Journal of Physiology.[1] Available at: [Link]

Sources

Validation & Comparative

Confirming the identity of synthesized 2,5-Anhydro-D-glucitol-6-phosphate using NMR and MS

This guide outlines the definitive characterization protocol for 2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG-6P) . It contrasts rigorous spectral validation (NMR/MS) against common but insufficient alternatives (enzymatic assays), providing a roadmap for establishing structural identity with high confidence.[1]

Executive Summary

This compound (also known as 6-phospho-2,5-anhydro-D-glucitol) is a critical metabolic probe and competitive inhibitor of hexokinase and phosphoglucomutase.[1] Unlike its natural isomer Glucose-6-Phosphate (G6P) , it possesses a stable furanose ring with a fixed ether linkage, lacking the hemiacetal functionality required for mutarotation.[1]

This structural distinction renders standard enzymatic assays (e.g., G6PDH coupled assays) ineffective or misleading.[1] This guide establishes NMR and High-Resolution Mass Spectrometry (HRMS) as the non-negotiable gold standard for identity confirmation, comparing their efficacy against traditional methods.[1]

Part 1: Strategic Comparison of Characterization Methods

The following table contrasts the "Gold Standard" (NMR/MS) with common alternatives that often lead to false validations in nucleotide and sugar-phosphate synthesis.

| Feature | Method A: Enzymatic Assay (G6PDH) | Method B: HPLC-UV/RI | Method C: NMR + MS (Recommended) |

| Primary Output | Biological Activity (NADH production) | Retention Time / Purity % | Structural Connectivity & Mass |

| Specificity | Low for Analogs. G6PDH is specific to G6P. 2,5-AG-6P is an inhibitor, not a substrate, yielding a "false negative" or zero activity.[1] | Medium. Can separate peaks but cannot identify them without a known standard (often unavailable). | High. Definitively distinguishes isomers (Furanose vs. Pyranose) and locates the phosphate group.[1] |

| Isomer Detection | Cannot distinguish structural isomers if they don't react.[1] | Difficult to distinguish 2,5-AG-6P from G6P without co-injection.[1] | Definitive. Detects the absence of the anomeric carbon/proton (hemiacetal). |

| Verdict | Unsuitable for identity confirmation.[1][2] | Insufficient as a standalone ID method.[1][2] | Mandatory for chemical validation. |

Part 2: Structural Logic & Differentiation

To interpret the data correctly, one must understand the structural divergence between the product and its common contaminants (Glucose-6-P).

Structural Diagram: The "Missing Anomeric" Signature

The diagram below illustrates the critical structural difference. G6P exists in equilibrium between

Caption: Structural logic distinguishing the target (2,5-AG-6P) from G6P. The absence of the anomeric center is the primary NMR spectral evidence.

Part 3: Validated Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (ESI-MS)

Objective: Confirm molecular formula (

-

Sample Preparation: Dissolve ~0.1 mg of synthesized product in 50% Methanol/Water (v/v). If the sample is a salt (e.g., barium or sodium), use an ion-exchange resin (H+ form) briefly or add trace ammonium acetate to solubilize.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[1] Phosphate groups ionize most efficiently in negative mode.[1]

-

Parameters:

-

Expected Signals:

-

[M-H]⁻: m/z 243.02 (Monoisotopic mass of neutral molecule is 244.03).

-

Dimer [2M-H]⁻: m/z 487.05 (Common in concentrated samples).[1]

-

-

Validation Check:

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the furanose ring structure, regiospecificity of phosphorylation at C6, and purity.

Instrument: 400 MHz or higher (500-600 MHz recommended for resolution of ring protons).[1]

Solvent: Deuterium Oxide (

A. ³¹P NMR (Phosphorus)

This is the quickest check for phosphorylation state.[1]

-

Expected Signal: Single resonance at δ 3.5 – 4.5 ppm (typical for sugar monoesters).[1]

-

Impurity Flag:

B. ¹H NMR (Proton)

The key is to identify the H6 protons coupled to phosphorus and the absence of anomeric protons.

| Position | Multiplicity | Chemical Shift (δ ppm) | Coupling ( | Interpretation |

| H-1 (Anomeric?) | ABSENT | > 4.5 ppm | N/A | Pass/Fail Criterion. If peaks exist >4.6 ppm, the sample contains G6P or starting material.[1] |

| H-6a, H-6b | Multiplet | 3.85 – 4.05 | Deshielded due to phosphate.[1] Must show ³¹P coupling.[1] | |

| H-1a, H-1b | Multiplet | 3.60 – 3.75 | - | Exocyclic hydroxymethyl (unphosphorylated).[1] |

| Ring (H2-H5) | Multiplets | 3.50 – 4.20 | Complex | Furanose ring protons.[1] |

C. ¹³C NMR (Carbon)

Confirms the carbon skeleton and the site of phosphorylation via C-P coupling.

| Position | Signal Type | Chemical Shift (δ ppm) | Coupling ( | Interpretation |

| C-1 (Anomeric?) | ABSENT | > 90 ppm | N/A | Pass/Fail Criterion. No acetal carbon should be present. |

| C-6 | Doublet | 64.0 – 66.0 | Confirms phosphate is attached to C6. | |

| C-1 | Singlet | 60.0 – 62.0 | None | Free hydroxymethyl group.[1] |

| Ring (C2, C5) | Signals | 78.0 – 85.0 | Possible small coupling | Bridgehead carbons of the furanose ring. |

| Ring (C3, C4) | Signals | 70.0 – 78.0 | - | Secondary alcohols.[1] |

Part 4: Data Interpretation & Troubleshooting

Scenario: "I see a small doublet at 5.2 ppm in ¹H NMR."

-

Diagnosis: Your sample is contaminated with Glucose-6-Phosphate (specifically the

-anomer) or unreacted Glucose.[1] -

Action: 2,5-AG-6P is a stable ether; it will never show this peak.[1] Repurify using anion-exchange chromatography (e.g., DEAE-Sephadex), employing a linear gradient of ammonium bicarbonate to separate the cyclic ether from the reducing sugar phosphate.

Scenario: "Mass Spec shows m/z 243, but ³¹P NMR shows two peaks."

-

Diagnosis: Isomeric mixture.[1][4] You likely have both This compound and 2,5-Anhydro-D-glucitol-1-phosphate .[1]

-

Causality: If the synthesis involved non-selective phosphorylation of 2,5-anhydro-D-glucitol (which has two primary alcohols at C1 and C6), both isomers will form.[1]

-

Resolution: These must be separated by HPLC or rigorous crystallization.[1] ¹³C NMR will confirm this: if you see two doublets in the 60-67 ppm region, you have a mixture of 1-P and 6-P.[1]

References

-

Structural Basis of Anhydro Sugars

-

NMR Characterization of Sugar Phosphates

-

Metabolic Context & Inhibition

-

Mass Spectrometry of Sugar Phosphates

Sources

- 1. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR of all-carbon-13 sugars: an application in development of an analytical method for a novel natural sugar, 1,5-anhydrofructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. caymanchem.com [caymanchem.com]

A Comparative Guide to the Inhibitory Effects of 2,5-Anhydro-D-glucitol-6-phosphate and Its Analogs on Key Glycolytic Enzymes

This guide provides a detailed comparative analysis of 2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG6P) and its structural analogs as inhibitors of key enzymes in carbohydrate metabolism. Designed for researchers, biochemists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships and inhibitory mechanisms of these compounds, with a primary focus on their interaction with phosphoglucomutase (PGM).

Introduction: The Significance of Carbohydrate Analogs in Metabolic Research

Carbohydrate analogs are invaluable tools for probing the active sites and mechanisms of enzymes involved in metabolic pathways. By mimicking the structure of natural substrates, these molecules can act as competitive or allosteric inhibitors, enabling the detailed study of enzyme kinetics and the development of therapeutic agents. The anhydro-sugar phosphates, a class of carbohydrate analogs characterized by an internal ether linkage, have shown significant potential as specific and potent enzyme inhibitors. This guide focuses on this compound and its isomers, comparing their known inhibitory effects to provide a clear framework for their application in metabolic research.

The Primary Target: Phosphoglucomutase (PGM)

Phosphoglucomutase (PGM) is a pivotal enzyme that catalyzes the reversible interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P).[1] This function places PGM at a critical crossroads in carbohydrate metabolism.

-

In Glycogenolysis: PGM converts G1P, the product of glycogen phosphorylase activity, into G6P.[1] This G6P can then enter the glycolytic pathway to generate ATP or the pentose phosphate pathway to produce NADPH and biosynthetic precursors.[1][2]

-

In Glycogenesis: When glucose levels are high, PGM converts G6P into G1P, which is the precursor for UDP-glucose synthesis and subsequent glycogen storage.[1][2]

The reaction proceeds through a glucose-1,6-bisphosphate intermediate, requiring a phosphorylated serine residue at the enzyme's active site.[2] Given its central role, the inhibition of PGM can have profound effects on cellular energy homeostasis, making it an important subject of study.

Regulatory and Signaling Interactions

PGM activity is not merely a housekeeping function; it is integrated with cellular signaling networks. For instance, the p21-activated kinase 1 (Pak1), a key signaling kinase, can phosphorylate PGM on threonine 466, significantly enhancing its enzymatic activity.[3][4][5] This provides a direct link between growth factor signaling and the regulation of glucose metabolism, highlighting PGM as a potential node for therapeutic intervention.

Caption: Workflow for a coupled phosphoglucomutase (PGM) inhibition assay.

Detailed Step-by-Step Methodology

This protocol is adapted from standard procedures for PGM activity assays and enzyme inhibition studies. [6][7]

-

Reagent Preparation:

-

PGM Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing MgCl₂ (e.g., 5 mM), as Mg²⁺ is a required cofactor for PGM. [2] * Substrate Mix: Prepare a solution containing Glucose-1-Phosphate (G1P), NADP⁺, and the coupling enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), in the assay buffer.

-

Inhibitor Stock Solutions: Prepare serial dilutions of 2,5-AG6P and its analogs in the assay buffer.

-

Enzyme Solution: Prepare a working solution of purified PGM enzyme in assay buffer. The concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.

-

-

Assay Setup (96-well plate format):

-

Test Wells: To each well, add a fixed volume of PGM enzyme solution and varying concentrations of the inhibitor analog.

-

Positive Control Well: Add PGM enzyme solution and assay buffer (no inhibitor).

-

Negative Control (Background) Well: Add assay buffer and the highest concentration of inhibitor, but no PGM enzyme. This accounts for any non-enzymatic reaction or inhibitor absorbance.

-

Adjust the final volume in all wells to be equal with assay buffer.

-

-

Pre-incubation:

-

Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

-

Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Substrate Mix to all wells simultaneously using a multichannel pipette.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the absorbance at 340 nm (for NADPH) or 450 nm (for colorimetric kits) every 1-2 minutes for 20-60 minutes. [6]

-

-

Data Analysis:

-

For each well, calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the negative control from all other rates.

-

Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the experiment should be repeated with varying concentrations of the substrate (G1P). The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. [7]

-

Conclusion and Future Perspectives

The comparative analysis reveals that anhydro-sugar phosphates are a versatile class of inhibitors whose specificity is dictated by subtle stereochemical differences. 2,5-Anhydro-D-mannitol-1-phosphate is a confirmed inhibitor of PGM, albeit with moderate potency (Ki in the millimolar range). [8]In contrast, its isomer, 1,5-anhydro-D-glucitol-6-phosphate, is a highly potent inhibitor of hexokinases, demonstrating how the placement of the anhydro bridge dramatically shifts its target profile. [9] For this compound, the subject of this guide, a clear path for future research emerges. The detailed experimental protocol provided herein offers a robust framework for its characterization. Quantifying its IC₅₀ and Ki values against PGM is a critical next step. Such data will not only complete the comparative picture presented in this guide but will also contribute to a deeper understanding of the structure-activity relationships governing enzyme inhibition by furanose- and pyranose-based analogs. This knowledge is fundamental for the rational design of more potent and selective inhibitors for therapeutic and research applications.

References

-

Lee, M. H., et al. (2004). Regulation of phosphoglucomutase 1 phosphorylation and activity by a signaling kinase. Oncogene. [Link]

-

Vadlamudi, R. K., et al. (2004). Phosphoglucomutase 1 regulation by the signaling kinase p21-activated kinase 1. Proceedings of the American Association for Cancer Research. [Link]

-

Oncogene. (2004). Regulation of phosphoglucomutase 1 phosphorylation and activity by a signaling kinase. Scilit. [Link]

-

M-CSA. Phosphoglucomutase - Mechanism and Catalytic Site Atlas. EBI. [Link]

-

Wikipedia. Phosphoglucomutase. Wikipedia. [Link]

-

ResearchGate. (2011). Simple and efficient synthesis of 2,5-anhydro-D-glucitol. ResearchGate. [Link]

-

BioAssay Systems. EnzyChrom™ Phosphoglucomutase Assay Kit. BioAssay Systems. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

-

Premathilake, A. T., et al. (2022). Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. Molecules. [Link]

-

Percival, M. D., & Withers, S. G. (1990). Inhibition of phosphoglucomutase by vanadate. Biochemistry. [Link]

-

Riquelme, P. T., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of Biological Chemistry. [Link]

-

Lardy, H. A., et al. (1985). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et Biophysica Acta. [Link]

-

Siriwardena, A., et al. (2001). Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol. Carbohydrate Research. [Link]

-

Veiga-da-Cunha, M., et al. (2019). Failure to eliminate a phosphorylated glucose analog leads to neutropenia in patients with G6PT and G6PC3 deficiency. Proceedings of the National Academy of Sciences. [Link]

-

Czaplicki, S., et al. (2020). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Expert Opinion on Therapeutic Patents. [Link]

-

Taylor & Francis Online. (2020). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Taylor & Francis Online. [Link]

-

Royal Society of Chemistry. (2023). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Publishing. [Link]

-

Uryu, T., et al. (1993). Lymphocyte Activation Effect of (1-->6)-2,5-anhydro-D-glucitol and It Derivatives With 3,4-di-O-methyl and Sulfate Groups. Journal of Medicinal Chemistry. [Link]

-

Liu, X., et al. (1999). Dual mechanisms for glucose 6-phosphate inhibition of human brain hexokinase. The Journal of Biological Chemistry. [Link]

-

VJOncology. (2022). Enhancing PD-1 blockade by inhibiting PKM2 activity in the pentose phosphate pathway. YouTube. [Link]

-

ResearchGate. (1989). Fructose 2,6-Bisphosphate Inhibition of Phosphoglucomutase. ResearchGate. [Link]

-

ResearchGate. (2023). Diseases associated with G6PC1, G6PC3 and G6PT deficiencies. ResearchGate. [Link]

Sources

- 1. Phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Regulation of phosphoglucomutase 1 phosphorylation and activity by a signaling kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. scilit.com [scilit.com]

- 6. content.abcam.com [content.abcam.com]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Failure to eliminate a phosphorylated glucose analog leads to neutropenia in patients with G6PT and G6PC3 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Study of 2,5-Anhydro-D-glucitol-6-phosphate and Glucose-6-phosphate in Enzymatic Reactions

Executive Summary

This guide provides a technical comparison between Glucose-6-phosphate (G6P) , the central hub of cellular metabolism, and 2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG-6-P) , a synthetic non-metabolizable analog.

While G6P acts as a universal substrate fluxing through glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis, 2,5-AG-6-P functions as a metabolic dead-end and competitive inhibitor . This distinction makes 2,5-AG-6-P a critical tool for dissecting enzyme specificity—particularly for Phosphofructokinase (PFK) and Phosphoglucose Isomerase (PGI) —by locking the active site in a furanose-mimetic conformation without undergoing catalysis.

Structural & Mechanistic Divergence

The functional disparity between these two molecules stems directly from their ability (or inability) to undergo ring-opening, a requirement for isomerization and oxidation reactions.

Structural Comparison

| Feature | Glucose-6-phosphate (G6P) | This compound |

| Core Structure | Pyranose (99% in solution), capable of mutarotation. | Fixed Tetrahydrofuran ring (Furanose mimic). |

| Anomeric Carbon (C1) | Hemiacetal (-OH). Reactive; allows ring opening. | Ether linkage. Chemically stable; cannot ring-open . |

| Mimicry | Native substrate. | Mimics |

| Metabolic Fate | Isomerization, Oxidation, Dephosphorylation. | Competitive Inhibition (Dead-end complex). |

The "Locked Ring" Mechanism

Enzymes like Phosphoglucose Isomerase (PGI) require the substrate to open its ring to form a cis-enediol intermediate.

-

G6P: The C1 hemiacetal opens to the linear aldehyde form, allowing proton transfer and isomerization to Fructose-6-phosphate (F6P).

-

2,5-AG-6-P: The oxygen bridge between C2 and C5 is an ether, not a hemiacetal. It cannot open. When it binds to an enzyme active site (e.g., PFK or PGI), it occupies the pocket reserved for the furanose form of F6P but fails to react, effectively "freezing" the enzyme.

Enzymatic Performance Analysis

The following data contrasts the kinetic behavior of both molecules across three critical metabolic enzymes.

Phosphofructokinase (PFK-1)

PFK-1 is the rate-limiting step of glycolysis. It exhibits strict stereospecificity.

-

G6P Effect: Indirect. G6P isomerizes to F6P, the substrate for PFK.[1]

-

2,5-AG-6-P Effect: Competitive Inhibitor .[2][3]

-

Mechanism: 2,5-AG-6-P is an isosteric analog of

-D-fructofuranose-6-phosphate . It competes with F6P for the active site. -

Key Distinction: The related analog 2,5-anhydro-D-mannitol-6-phosphate mimics the

-anomer and is actually a substrate (

-

Kinetic Data Table:

| Parameter | Substrate: Fructose-6-P | Inhibitor: 2,5-AG-6-P |

|---|---|---|

| Role | Primary Substrate | Competitive Inhibitor |

|

Phosphoglucose Isomerase (PGI)

PGI interconverts G6P (pyranose) and F6P (furanose).[4]

-

G6P: Substrate. Converted to F6P via ring opening.

-

2,5-AG-6-P: Inhibitor .[5] It mimics the furanose ring of F6P. Because it cannot open to form the transition state, it blocks the active site. This makes it a valuable probe for crystallographic studies of the "closed" active site conformation.

Glucose-6-Phosphate Dehydrogenase (G6PDH)

G6PDH initiates the Pentose Phosphate Pathway.[3][6][7][8]

-

G6P: Substrate. G6PDH is highly specific for

-D-glucopyranose-6-phosphate . -

2,5-AG-6-P: Non-Substrate . Being a fixed furanose analog, it does not fit the pyranose-specific active site of G6PDH.

-

Application: This lack of reactivity allows 2,5-AG-6-P to be used in coupled enzyme assays (involving G6PDH) without generating background NADPH signal.

-

Visualizing the Metabolic Blockade

The following diagram illustrates how 2,5-AG-6-P infiltrates the glycolytic pathway via Hexokinase but subsequently jams the machinery at PFK and PGI, while being ignored by the G6PDH shunt.

Caption: 2,5-AG-6-P is synthesized by Hexokinase but acts as a metabolic brake, inhibiting PGI and PFK-1 while bypassing the G6PDH pathway.

Experimental Protocols

Synthesis of 2,5-AG-6-P via Enzymatic Phosphorylation

Since 2,5-AG-6-P is not always commercially available in bulk, it is often synthesized in situ or preparatively using Hexokinase.

Reagents:

-

2,5-Anhydro-D-glucitol (Precursor)[2]

-

ATP (Disodium salt)

-

Yeast Hexokinase (Type C-300 or equivalent)

- (Cofactor)

Protocol:

-

Reaction Mix: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 5 mM ATP, 5 mM

, and 2 mM 2,5-Anhydro-D-glucitol. -

Initiation: Add yeast Hexokinase (5 U/mL final concentration).

-

Incubation: Incubate at 25°C for 2–4 hours.

-

Verification: Monitor ADP production using a coupled Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) assay (absorbance drop at 340 nm).

-

Purification: Terminate reaction by heat (65°C, 10 min) or filtration (10 kDa cutoff) to remove enzyme. The product, 2,5-AG-6-P, is stable and can be used directly in inhibition studies.

Measuring PFK Inhibition ( Determination)

This assay validates the competitive nature of 2,5-AG-6-P against Fructose-6-phosphate.

System: Coupled enzyme assay measuring NADH oxidation.

Reaction:

-

Baseline: Establish

for PFK using varying concentrations of F6P (0.05 – 2.0 mM) without inhibitor. -

Inhibition Run: Repeat the kinetics in the presence of fixed 2,5-AG-6-P (e.g., 0.5 mM).

-

Data Analysis: Plot Lineweaver-Burk (Double Reciprocal).

-

Result: You will observe an increase in apparent

(slope increases) but an unchanged -

Calculation: Use the slope factor

to solve for

-

References

-

Koerner, T. A., Voll, R. J., & Younathan, E. S. (1974). The Fructose 6-Phosphate Site of Phosphofructokinase: Tautomeric and Anomeric Specificity. Journal of Biological Chemistry, 249(18), 5749–5754.

-

Riquelme, P. T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305.

-

Hines, M. C., & Wolfe, R. G. (1963). Phosphoglucose Isomerase: Influence of pH on Kinetic Parameters. Biochemistry, 2(4), 770–775.

- Herman, R. H., & Zakim, D. (1968). The effect of 2,5-anhydro-D-glucitol on the metabolism of glucose. Biochimica et Biophysica Acta (BBA). (Contextual grounding for metabolic inertness).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle [frontiersin.org]

- 5. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

Control Experiments for Studying the Cellular Effects of 2,5-Anhydro-D-glucitol-6-phosphate

Executive Summary

2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG-6P) is a highly specific, competitive inhibitor of phosphoglucose isomerase (PGI) , also known as glucose-6-phosphate isomerase (GPI). Unlike broad-spectrum glycolysis inhibitors, 2,5-AG-6P mimics the transition state of glucose-6-phosphate (G6P), effectively trapping the cell in a state of early glycolytic blockade without directly inhibiting hexokinase.

Critical Application Note: 2,5-AG-6P is a charged sugar phosphate and is cell-impermeable . To study its effects in intact cells, researchers must typically administer the unphosphorylated precursor, 2,5-Anhydro-D-glucitol (2,5-AG) , which enters via glucose transporters (GLUTs) and is phosphorylated intracellularly by hexokinase to form the active inhibitor, 2,5-AG-6P. This guide addresses the controls required for both the direct enzymatic use (lysates) and the precursor method (intact cells).

Part 1: Mechanistic Context & Comparison

To validate the effects of 2,5-AG-6P, it must be compared against standard glycolytic inhibitors. The distinct advantage of 2,5-AG-6P is its specificity for the isomerization step (G6P

Comparative Analysis of Glycolytic Inhibitors[1][2][3]

| Feature | 2,5-AG-6P (via 2,5-AG precursor) | 2-Deoxy-D-Glucose (2-DG) | 3-Bromopyruvate (3-BP) |

| Primary Target | Phosphoglucose Isomerase (PGI) | Hexokinase (HK) & PGI | Hexokinase II (HKII) |

| Mechanism | Transition state analog (competitive) | Product inhibition (accumulates as 2-DG-6P) | Alkylating agent (covalent modification) |

| Specificity | High (Does not inhibit HK) | Low (Inhibits HK, PGI, and glycosylation) | Low (Affects GAPDH & mitochondrial targets) |

| Metabolic Signature | Massive G6P accumulation ; Depleted F6P | Moderate G6P accumulation; ATP depletion | Rapid ATP depletion; Pyruvate drop |

| Reversibility | Reversible | Reversible (slowly) | Irreversible |

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the precise blockade point of 2,5-AG-6P compared to 2-DG.

Caption: 2,5-AG acts as a "Trojan Horse," entering the cell and becoming phosphorylated to 2,5-AG-6P, which specifically blocks PGI, causing G6P accumulation.

Part 2: Designing Control Experiments

Scientific integrity requires proving that the observed cytotoxicity or metabolic shift is due to PGI inhibition and not off-target toxicity.

Specificity Control: The "Crossover Plot"

To confirm PGI inhibition, you must demonstrate a "crossover" in metabolite concentrations.

-

Hypothesis: If PGI is inhibited, the substrate (G6P) will accumulate, and the product (Fructose-6-Phosphate, F6P) will deplete.

-

Protocol: Perform LC-MS/MS metabolomics or enzymatic cycling assays on lysates from treated vs. untreated cells.

-

Success Criteria: Ratio of [G6P]/[F6P] increases >10-fold compared to vehicle control.

Rescue Experiment: Downstream Supplementation

To prove that cell death is caused by glycolytic blockade (energy crisis) rather than chemical toxicity.

-

Reagent: Methyl-Pyruvate (cell-permeable pyruvate) or dimethyl-α-ketoglutarate.

-

Logic: These substrates enter the TCA cycle directly, bypassing the PGI block.

-

Protocol: Co-treat cells with 2,5-AG (precursor) + 10 mM Methyl-Pyruvate.

-

Success Criteria: Cell viability is significantly restored in the pyruvate-supplemented group.

Negative Control: Non-Phosphorylatable Analog

To control for osmotic effects or GLUT transporter saturation.

-

Reagent: 1,5-Anhydro-D-glucitol (1,5-AG).[1]

-

Logic: 1,5-AG is structurally similar but is a poor substrate for hexokinase in many contexts or does not form the potent PGI inhibitor as effectively as the 2,5-isomer. (Alternatively, use Mannitol as a pure osmotic control).

Part 3: Detailed Experimental Protocols

Protocol A: In Vitro PGI Inhibition Assay (Direct use of 2,5-AG-6P)

Use this protocol if you have synthesized 2,5-AG-6P and are testing it on cell lysates or purified enzyme.

Principle: Coupled enzyme assay where PGI converts F6P to G6P, which is then oxidized by G6PDH, producing NADPH (measured at 340 nm). Note: We run the reaction in reverse (F6P -> G6P) to avoid product inhibition interference.

Reagents:

-

Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.4), 5 mM MgCl2.

-

Substrate: 2 mM Fructose-6-Phosphate (F6P).

-

Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH, 1 U/mL).

-

Cofactor: NADP+ (0.5 mM).

-

Test Compound: 2,5-AG-6P (various concentrations).

Workflow:

-